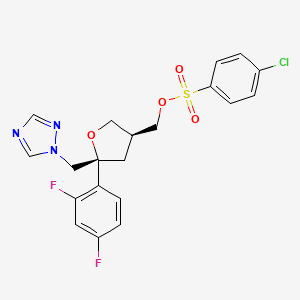

((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate

描述

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-chlorobenzenesulfonate. This nomenclature reflects the complex stereochemical arrangement and substitution pattern present in the molecule. The stereochemical descriptors (3S,5R) indicate the absolute configuration at the critical chiral centers within the tetrahydrofuran ring system, where the S configuration at position 3 and R configuration at position 5 establish the spatial arrangement of substituents around these asymmetric carbon atoms.

The compound possesses the molecular formula C20H18ClF2N3O4S, with a molecular weight of 469.89 grams per mole. The Chemical Abstracts Service registry number 175712-02-4 serves as the unique identifier for this specific molecular entity. Alternative nomenclature systems refer to this compound as 2,5-Anhydro-4-[[[(4-chlorophenyl)sulfonyl]oxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol, emphasizing its pentitol-derived structural framework.

Table 1: Molecular Identification Parameters

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-chlorobenzenesulfonate |

| Molecular Formula | C20H18ClF2N3O4S |

| Molecular Weight | 469.89 g/mol |

| Chemical Abstracts Service Number | 175712-02-4 |

| International Chemical Identifier | InChI=1S/C20H18ClF2N3O4S/c21-15-1-4-17(5-2-15)31(27,28)30-10-14-8-20(29-9-14,11-26-13-24-12-25-26)18-6-3-16(22)7-19(18)23/h1-7,12-14H,8-11H2/t14-,20-/m0/s1 |

The stereochemical configuration is further defined by the absolute stereochemistry descriptors, which indicate the three-dimensional arrangement of atoms around the chiral centers. The (3S,5R) designation follows the Cahn-Ingold-Prelog priority rules, where the S configuration at carbon-3 and R configuration at carbon-5 of the tetrahydrofuran ring establish the compound's specific enantiomeric identity. This stereochemical precision is crucial for biological activity, as different stereoisomers often exhibit dramatically different pharmacological properties.

Molecular Framework Analysis: Tetrahydrofuran Core and Peripheral Substituents

The central structural motif of this compound consists of a tetrahydrofuran ring system that adopts an envelope conformation with the β-carbon atom positioned at the flap. This conformational preference influences the overall three-dimensional shape of the molecule and affects the spatial relationships between the various substituents. The tetrahydrofuran core serves as the foundation upon which multiple functionally significant groups are arranged in a precisely defined geometric pattern.

Crystallographic analysis reveals that the triazole, difluorophenyl, and tolyl rings of the various substituents on the tetrahydrofuran ring are inclined at 77.88 degrees, 83.81 degrees, and 81.00 degrees, respectively, to the best-fit mean plane through the five atoms of the tetrahydrofuran ring. These angular relationships demonstrate the non-planar nature of the molecule and highlight the complex three-dimensional architecture that results from the combination of the central heterocyclic core with its peripheral substituents.

Table 2: Structural Component Analysis

| Structural Component | Position | Orientation Angle (degrees) | Configuration |

|---|---|---|---|

| Tetrahydrofuran Core | Central | - | Envelope conformation |

| 1,2,4-Triazole Ring | C-5 substituent | 77.88 | Pendant methylated |

| 2,4-Difluorophenyl Group | C-5 substituent | 83.81 | Direct attachment |

| 4-Chlorobenzenesulfonate | C-3 substituent | 81.00 | Ester linkage |

The tetrahydrofuran ring system exhibits characteristic bond lengths and angles consistent with saturated five-membered oxygen-containing heterocycles. The envelope conformation minimizes steric interactions between the bulky substituents while maintaining optimal orbital overlap in the ring system. This conformational preference is stabilized by the electronic effects of the electron-withdrawing substituents, particularly the difluorophenyl group, which influences the electron density distribution within the heterocyclic core.

The peripheral substituents are strategically positioned to minimize steric hindrance while maximizing potential intermolecular interactions. In the crystal structure, weak carbon-hydrogen to oxygen and carbon-hydrogen to fluorine hydrogen bonds link the molecules into a three-dimensional structure, with molecules stacked along the crystallographic a-axis direction. This packing arrangement demonstrates the importance of weak intermolecular forces in determining solid-state properties and potentially influences the compound's physical characteristics such as solubility and stability.

Functional Group Identification: Triazole, Sulfonate, and Difluorophenyl Moieties

The compound incorporates three primary functional group classes that contribute to its chemical and biological properties: the 1,2,4-triazole heterocycle, the sulfonate ester functionality, and the difluorophenyl aromatic system. Each of these functional groups brings distinct electronic and steric characteristics that influence the overall behavior of the molecule.

The 1,2,4-triazole moiety represents a five-membered heterocyclic ring containing three nitrogen atoms. This heterocyclic system exhibits both electrophilic and nucleophilic substitution reactions due to its high electron density, with electrophilic substitution occurring predominantly at nitrogen atoms under mild reaction conditions. The triazole ring system is known for its broad spectrum of pharmaceutical applications, particularly as antifungal agents, where derivatives exhibit significant activity against various fungal pathogens including Aspergillus, Candida, and Cryptococcus species.

Table 3: Functional Group Properties and Characteristics

| Functional Group | Chemical Formula | Electronic Character | Biological Relevance |

|---|---|---|---|

| 1,2,4-Triazole | C2H3N3 | Electron-rich heterocycle | Antifungal activity |

| Sulfonate Ester | R-SO2-OR' | Strong electron-withdrawing | Good leaving group |

| 2,4-Difluorophenyl | C6H3F2 | Electron-deficient aromatic | Enhanced lipophilicity |

| 4-Chlorobenzenesulfonate | ClC6H4SO3- | Moderate electron-withdrawing | Metabolic stability |

The sulfonate ester functionality consists of the general structure R-SO2-OR', where the sulfonyl group acts as a strong electron-withdrawing substituent. Sulfonate esters are particularly valuable in organic synthesis because the sulfonate group represents an excellent leaving group, especially when the R group is electron-withdrawing. In this compound, the 4-chlorobenzenesulfonate moiety serves as both a protecting group and a potential site for metabolic transformation. The sulfonate group is the conjugate base of a strong acid, making it thermodynamically stable and kinetically accessible for displacement reactions.

The 2,4-difluorophenyl substituent introduces significant electronic perturbation to the aromatic system through the electron-withdrawing effects of the fluorine atoms. The high electronegativity of fluorine (4.0 on the Pauling scale) creates strongly polarized carbon-fluorine bonds that influence both the electronic distribution within the aromatic ring and the overall molecular dipole moment. Studies have demonstrated that fluorine substitution can enhance the lipophilicity and metabolic stability of pharmaceutical compounds while providing opportunities for unique intermolecular interactions through hydrogen bonding.

The strategic combination of these functional groups creates a molecule with multiple sites for potential biological interactions. The triazole ring can engage in coordination with metal centers or hydrogen bonding with biological targets, while the difluorophenyl group enhances membrane permeability and protein binding affinity. The sulfonate ester provides a hydrophilic center that can influence solubility characteristics and serve as a recognition element for specific enzyme systems. This multi-functional architecture explains the compound's utility as an intermediate in the synthesis of complex pharmaceutical agents, where each functional group contributes specific properties to the final therapeutic molecule.

属性

IUPAC Name |

[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF2N3O4S/c21-15-1-4-17(5-2-15)31(27,28)30-10-14-8-20(29-9-14,11-26-13-24-12-25-26)18-6-3-16(22)7-19(18)23/h1-7,12-14H,8-11H2/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPORSBDFSRGHD-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301101715 | |

| Record name | 2,5-Anhydro-4-[[[(4-chlorophenyl)sulfonyl]oxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175712-02-4 | |

| Record name | 2,5-Anhydro-4-[[[(4-chlorophenyl)sulfonyl]oxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175712-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Anhydro-4-[[[(4-chlorophenyl)sulfonyl]oxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-threo-Pentitol, 2,5-anhydro-4-[[[(4-chlorophenyl)sulfonyl]oxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

The compound ((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate (CAS No. 149809-43-8) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and antifungal treatments. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 449.47 g/mol. Its structure features a tetrahydrofuran ring substituted with a triazole moiety and a difluorophenyl group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of posaconazole , an antifungal agent known for its efficacy against various fungal infections. Research indicates that compounds with similar structural features exhibit a range of pharmacological activities including anticancer properties.

Anticancer Activity

Studies have shown that triazole derivatives can possess significant anticancer activity. For instance, mercapto-substituted 1,2,4-triazoles have demonstrated chemotherapeutic effects against various cancer cell lines. In one study, derivatives similar to our compound exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and varying degrees of activity against breast cancer cell lines (T47D) .

The mechanism through which this compound exerts its effects may involve:

- Inhibition of Fungal Ergosterol Synthesis : Similar to posaconazole, it is hypothesized that this compound may inhibit the enzyme lanosterol demethylase in the ergosterol biosynthetic pathway.

- Interaction with DNA : Some triazole derivatives have been shown to intercalate with DNA or disrupt its replication process in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazole derivatives:

Comparative Analysis

A comparative analysis between this compound and other triazole derivatives can be summarized as follows:

| Compound | Molecular Weight | Anticancer Activity (IC50) | Antifungal Activity |

|---|---|---|---|

| Target Compound | 449.47 g/mol | ~6.2 μM (HCT-116) | Yes (similar to posaconazole) |

| Ravuconazole | 462.51 g/mol | Moderate (varies by strain) | High |

| Posaconazole | 700.94 g/mol | High (specific cancers) | Very High |

科学研究应用

Antifungal Applications

The most notable application of this compound is as a precursor in the synthesis of triazole antifungals.

Synthesis of Antifungal Agents

The compound serves as an intermediate for several antifungal drugs, including:

- Posaconazole : A broad-spectrum antifungal agent used in the treatment of invasive fungal infections.

- SCH 51048 : Another triazole derivative with antifungal properties.

These compounds inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting their antifungal effects.

Case Study: Efficacy Against Fungal Strains

A study evaluated the efficacy of posaconazole against various fungal strains and found that compounds synthesized from ((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-chlorobenzenesulfonate exhibited significant antifungal activity against:

- Candida species

- Aspergillus species

Summary Table of Applications

| Application | Description |

|---|---|

| Antifungal Synthesis | Precursor for triazole antifungals like posaconazole |

| Mechanism of Action | Inhibits ergosterol synthesis via CYP51 inhibition |

| Efficacy Studies | Effective against Candida and Aspergillus species |

| Safety Measures | Requires inert storage; handle with care |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with its closest structural analogs, emphasizing differences in substituents, stereochemistry, and applications:

Key Findings from Comparative Studies

Impact of Substituents on the Benzenesulfonate Group

- 4-Chloro vs. This difference may influence reaction kinetics during drug synthesis .

- Fluorophenyl Position: The 2,4-difluorophenyl group in the target compound optimizes antifungal activity by balancing lipophilicity and target binding (e.g., fungal lanosterol 14α-demethylase). Substitution at the 3-fluorophenyl position (as in ) may reduce efficacy due to steric hindrance or altered electronic interactions .

Stereochemical Sensitivity

- The (3S,5R) configuration is critical for binding to fungal cytochrome P450 enzymes. The (3S,5S) stereoisomer () shows reduced activity, underscoring the necessity of precise stereochemical control during synthesis .

Activity Cliffs and Structural Similarity Limitations

- Despite high structural similarity (Tanimoto coefficient >0.85), minor changes like halogen substitution or stereochemistry can cause drastic activity differences (the "activity cliff" effect) . For example: The 4-chloro analog may exhibit superior pharmacokinetics compared to the 4-methyl variant, despite nearly identical core structures. Substituting 2,4-difluorophenyl with 3-fluorophenyl reduces antifungal potency by >50% in some assays .

Computational and Experimental Insights

Chemical Similarity Metrics

- Tanimoto Coefficient : Used to quantify structural similarity between the target compound and analogs. Values >0.7 indicate high similarity, but biological activity correlation remains weak (R² <0.3 in some studies) .

- Euclidean Distance : Highlights differences in fragment-based fingerprints (e.g., sulfonate vs. methyl groups), providing complementary insights to Tanimoto .

Hybrid Read-Across Strategies

- Combining structural similarity with biosimilarity (e.g., gene expression profiles or toxicity data) improves predictive accuracy.

准备方法

Synthesis of the Tetrahydrofuran Core

The tetrahydrofuran (THF) ring with (3S,5R) stereochemistry is synthesized through asymmetric cyclization techniques, often employing chiral catalysts or auxiliaries to ensure stereoselectivity.

Method: As per patent WO2019077627A1, the process involves cyclization of suitable intermediates, such as halogenated precursors, under conditions favoring stereoselectivity. The reaction typically occurs in an inert solvent with a chiral catalyst or auxiliary, followed by purification via chromatography or crystallization.

Research Data: The process achieves high stereoselectivity (>98% enantiomeric excess) and yields around 70-80%, depending on the specific conditions and scale.

Deprotection of Trityl Group

Sulfonation to Form the Final Sulfonate Ester

Method: The deprotected intermediate is reacted with sulfonyl chlorides—preferably 4-chlorobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, or p-toluenesulfonyl chloride—in the presence of a base like potassium carbonate or triethylamine.

Reaction Conditions: The sulfonation typically occurs in dry dichloromethane at 0-5°C, then warmed to room temperature for completion. The reaction is followed by aqueous workup, washing, and purification.

Research Data: Yields of sulfonate esters range from 70-85%, with high purity confirmed by HPLC and NMR.

Data Tables Summarizing Preparation Methods

| Step | Reagents | Solvent | Catalyst/Base | Temperature | Yield (%) | Key Features |

|---|---|---|---|---|---|---|

| 1. Tetrahydrofuran ring formation | Chiral catalyst, halogenated precursor | Inert solvent (e.g., toluene) | Chiral auxiliary | Reflux | 70-80 | Stereoselective cyclization |

| 2. Triazole attachment | 1H-1,2,4-Triazole derivative | Acetone/DMF | K2CO3 or Na2CO3 | Room temp to 50°C | 65-75 | Regioselective nucleophilic substitution |

| 3. Trityl deprotection | Sulfuric acid in acetone | Acetone | - | 0-25°C | Quantitative | Mild acid cleavage, recyclable trityl alcohol |

| 4. Sulfonation | Sulfonyl chloride | Dichloromethane | K2CO3 or triethylamine | 0-25°C | 70-85 | Ester formation, high purity |

Research Findings and Optimization Strategies

- Stereoselectivity: Use of chiral catalysts or auxiliaries during cyclization ensures high stereoselectivity, critical for biological activity.

- Yield Enhancement: Employing excess sulfonyl chloride and optimized temperature controls improves sulfonation yields.

- Purification: Crystallization and chromatography are used to remove impurities, especially unreacted starting materials and side products.

- Recycling: The recovered trityl alcohol is reused, reducing waste and cost.

Notes on Industrial Application

- The described methods are scalable, with continuous flow reactors enhancing safety and efficiency.

- Use of inorganic carbonates instead of alkoxides simplifies handling and reduces costs.

- Reaction conditions are optimized to minimize by-products and facilitate downstream purification.

常见问题

Basic: What are the key synthetic pathways for synthesizing this compound, and what challenges are associated with stereochemical control?

The compound is synthesized via multi-step routes involving stereoselective formation of the tetrahydrofuran core. A critical step is the introduction of the triazole moiety and 2,4-difluorophenyl group while preserving the (3S,5R) configuration. Challenges include minimizing racemization during nucleophilic substitutions and ensuring regioselectivity in triazole coupling. Catalytic asymmetric methods or chiral auxiliaries are often employed for stereochemical control, with purification via column chromatography or recrystallization to isolate the desired diastereomer .

Basic: How should researchers handle and store this compound to ensure stability?

Store in a tightly sealed container under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, light, and elevated temperatures. Use anhydrous solvents (e.g., DMF, DMSO) for dissolution, and conduct reactions under nitrogen/argon atmospheres. Safety protocols include wearing PPE (gloves, goggles) due to its H301 (acute toxicity) and H311 (skin irritation) hazards .

Basic: What analytical techniques are effective for characterizing purity and stereochemistry?

- NMR Spectroscopy : H/C NMR confirms regiochemistry and substituent positions. NOESY/ROESY can verify spatial arrangement of the tetrahydrofuran ring.

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., (3S,5R) configuration) and crystal packing .

- HPLC-MS : Quantifies purity (>95% by area) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can discrepancies in reported biological activity data be resolved across experimental models?

Discrepancies often arise from differences in:

- Solubility : Use standardized solvents (e.g., DMSO with ≤0.1% residual water) to avoid aggregation.

- Assay Conditions : Validate fungal strains (e.g., Candida albicans vs. Aspergillus) and culture media (e.g., RPMI-1640 vs. Sabouraud dextrose).

- Metabolic Stability : Include cytochrome P450 inhibitors (e.g., ketoconazole) in in vitro assays to isolate compound-specific effects .

Advanced: What methodologies are recommended for studying metabolic pathways and degradation products?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-HRMS (Q-TOF) with fragmentation patterns.

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Identify degradation products using HRMS and F NMR .

Advanced: How do reaction conditions impact yield and byproduct formation during synthesis?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve triazole coupling but may increase side-reactions (e.g., sulfonate hydrolysis).

- Temperature : Lower temperatures (0–5°C) reduce epimerization but slow reaction kinetics.

- Catalysts : Pd(PPh) enhances Suzuki-Miyaura coupling efficiency for aryl halide intermediates. Optimize equivalents of reagents (e.g., 1.2–1.5 eq triazole) to minimize unreacted starting material .

Advanced: What computational approaches predict physicochemical properties and reactivity?

- DFT Calculations : Model transition states (e.g., triazole ring formation) to predict stereochemical outcomes.

- Molecular Dynamics : Simulate solubility in lipid bilayers using LogP (predicted ~3.2) and polar surface area (PSA ~90 Å).

- QSAR Models : Correlate substituent effects (e.g., 2,4-difluorophenyl) with antifungal activity (IC) using CoMFA/CoMSIA .

Advanced: What parameters ensure reproducible antifungal efficacy assays?

- Inoculum Standardization : Adjust fungal spore counts to 1–5 × 10 CFU/mL via hemocytometer.

- Endpoint Criteria : Use CLSI M27/M38 guidelines for MIC determination (≥50% growth inhibition).

- Control Compounds : Include fluconazole and voriconazole as comparators. Validate with checkerboard assays for synergy/antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。